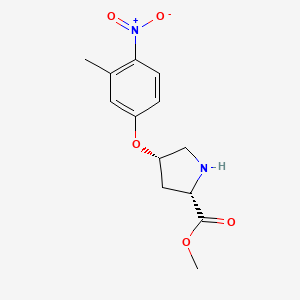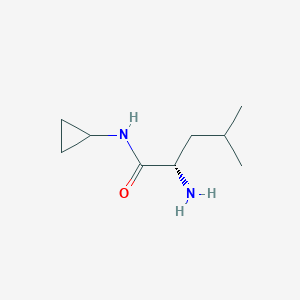
N~1~-cyclopropyl-L-leucinamide
Vue d'ensemble
Description
N~1~-cyclopropyl-L-leucinamide (CCL) is an amino acid derivative with a cyclopropyl group attached to the nitrogen atom of leucinamide. CCL is an important building block in the synthesis of many biologically active compounds and is used in a range of laboratory experiments and scientific research applications. This article will provide an overview of the synthesis methods of CCL, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Ethylene Inhibition in Plants
1-Methylcyclopropene (1-MCP) is an ethylene action inhibitor with significant implications in plant biology, particularly in delaying the ripening and senescence of fruits, vegetables, and floricultural crops. Its action is highly effective at low concentrations and can significantly contribute to the understanding of ethylene's role in plant processes. This plant growth regulator showcases the potential of cyclopropyl compounds in agricultural biotechnology and plant science research (Blankenship & Dole, 2003).
Leucine's Role in Health and Disease
Leucine, a branched-chain amino acid, has been extensively studied for its ability to stimulate muscle protein synthesis and its potential therapeutic applications in sarcopenia, the age-related loss of muscle mass. Research into leucine supplementation provides a framework for understanding how specific amino acids can influence health outcomes and disease treatment strategies (Elango, Rasmussen, & Madden, 2016).
Cyclophosphamide's Immunomodulatory Effects
Cyclophosphamide, an alkylating agent, has been used in cancer treatment and as an immunosuppressant. Its effects on immune responses, including the inhibition of suppressor cell function, highlight the drug's potential in immunotherapy and the treatment of autoimmune diseases. This review underlines the importance of understanding the mechanisms behind cyclophosphamide's action for developing new therapeutic strategies (Bass & Mastrangelo, 1998).
Mécanisme D'action
Target of Action
N~1~-cyclopropyl-L-leucinamide is a compound that has been studied for its potential herbicidal activity . The primary target of this compound is the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of carotenoids . By inhibiting HPPD, the compound can cause bleaching symptoms in plants, making it a potential herbicide .
Mode of Action
It is known that the compound interacts with its target, hppd, and inhibits its function . This inhibition disrupts the normal biosynthesis of carotenoids, leading to the observed bleaching symptoms .
Biochemical Pathways
The primary biochemical pathway affected by N1-cyclopropyl-L-leucinamide is the carotenoid biosynthesis pathway . Carotenoids are important pigments in plants that protect them from the harmful effects of sunlight. By inhibiting HPPD, the compound disrupts this pathway, leading to a decrease in carotenoid production and the observed bleaching symptoms .
Result of Action
The primary result of N1-cyclopropyl-L-leucinamide’s action is the bleaching of plants due to the inhibition of carotenoid biosynthesis . This can potentially make the compound a useful herbicide.
Propriétés
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6(2)5-8(10)9(12)11-7-3-4-7/h6-8H,3-5,10H2,1-2H3,(H,11,12)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCXGTGWKFAMDR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-cyclopropyl-L-leucinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



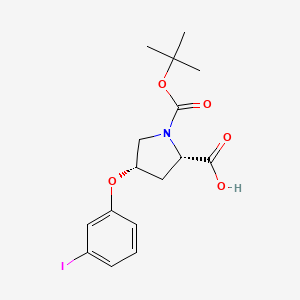

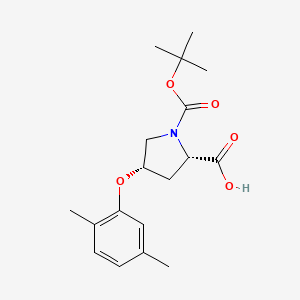
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
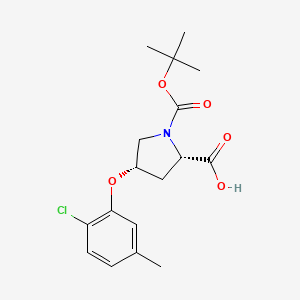

![Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091277.png)
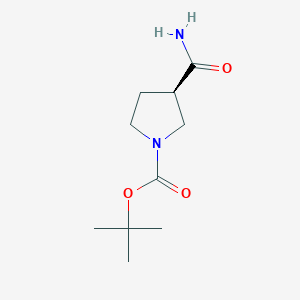


![2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3091289.png)
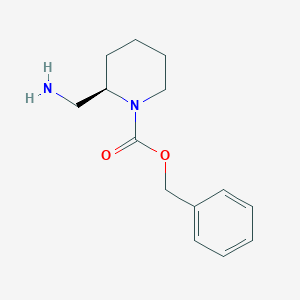
![Methyl (2S,4S)-4-[4-(1,1,3,3-tetramethylbutyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091315.png)
